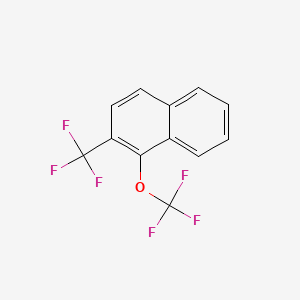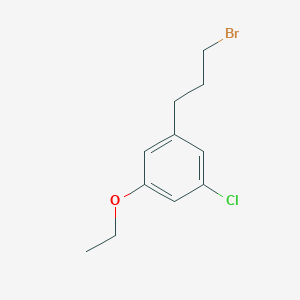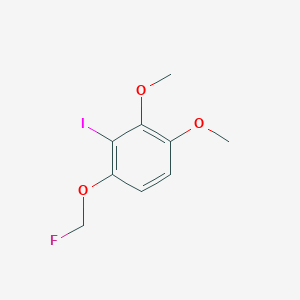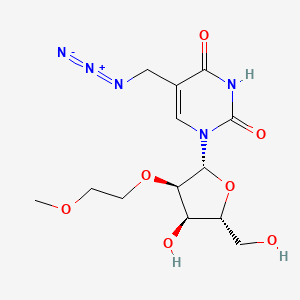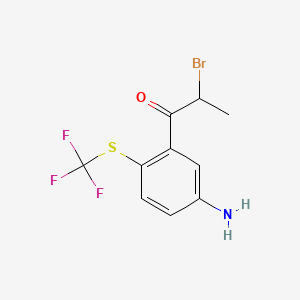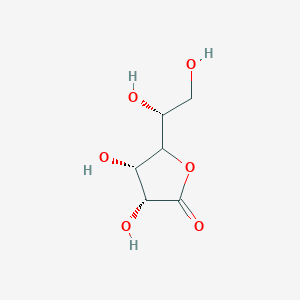
d-Gulonic g-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Gulonic g-lactone: is an organic compound with the molecular formula C₆H₁₀O₆. It is a lactone form of d-Gulonic acid and is a white crystalline solid that is soluble in water. This compound is a key intermediate in the biosynthesis of ascorbic acid (vitamin C) in many plants and animals.
準備方法
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: d-Gulonic g-lactone can be synthesized from d-glucose through a series of oxidation and lactonization reactions. The process typically involves the oxidation of d-glucose to d-gluconic acid, followed by further oxidation to d-gulonic acid, and finally cyclization to form this compound.
Enzymatic Synthesis: Enzymes such as glucose oxidase and gluconolactonase can be used to catalyze the conversion of d-glucose to this compound under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert glucose or other sugars into this compound through a series of enzymatic reactions.
化学反応の分析
Types of Reactions:
Oxidation: d-Gulonic g-lactone can undergo oxidation to form d-glucaric acid.
Reduction: It can be reduced to form d-gulonic acid.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form d-gulonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Hydrolysis: Hydrolysis can occur simply in the presence of water, often accelerated by acidic or basic conditions.
Major Products:
Oxidation: d-Glucaric acid.
Reduction: d-Gulonic acid.
Hydrolysis: d-Gulonic acid.
科学的研究の応用
Chemistry:
- d-Gulonic g-lactone is used as a precursor in the synthesis of various organic compounds, including ascorbic acid.
- It serves as a chiral building block in organic synthesis.
Biology:
- It is studied for its role in the biosynthesis of ascorbic acid in plants and animals.
- Research on its metabolic pathways helps in understanding vitamin C biosynthesis.
Medicine:
- This compound is investigated for its potential antioxidant properties.
- It is used in the study of metabolic disorders related to vitamin C deficiency.
Industry:
- It is used in the production of ascorbic acid (vitamin C) supplements.
- It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
d-Gulonic g-lactone exerts its effects primarily through its role as a precursor in the biosynthesis of ascorbic acid. The compound is converted to ascorbic acid through a series of enzymatic reactions involving gulonolactone oxidase. This enzyme catalyzes the oxidation of this compound to ascorbic acid, which then participates in various biochemical pathways, including collagen synthesis, antioxidant defense, and immune function.
類似化合物との比較
d-Gluconic acid: Another oxidation product of glucose, but it does not form a lactone.
d-Glucuronic acid: Similar in structure but contains an additional carboxyl group.
d-Galactonic acid: An isomer of d-Gulonic acid with a different arrangement of hydroxyl groups.
Uniqueness:
- d-Gulonic g-lactone is unique in its ability to cyclize to form a stable lactone ring, which is a crucial intermediate in the biosynthesis of ascorbic acid.
- Its role in vitamin C biosynthesis distinguishes it from other similar compounds, making it essential for understanding and studying vitamin C metabolism.
特性
分子式 |
C6H10O6 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
(3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5?/m1/s1 |
InChIキー |
SXZYCXMUPBBULW-IOVATXLUSA-N |
異性体SMILES |
C([C@H](C1[C@H]([C@H](C(=O)O1)O)O)O)O |
正規SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
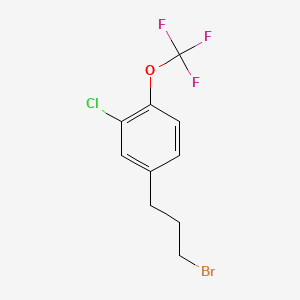

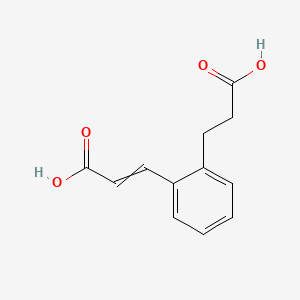
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
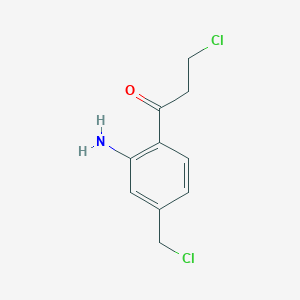
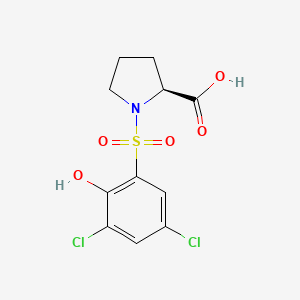
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
